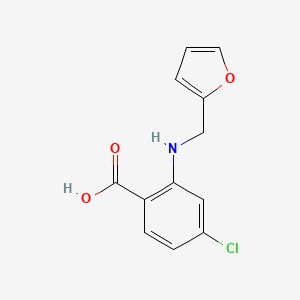

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Oxidation and Kinetic Studies

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid, as a component of fursemide, has been studied for its oxidation by diperiodatocuprate(III) in alkali solutions, yielding products like furfuraldehyde and 2-amino-4-chloro-5-(aminosulfonyl) benzoic acid. This reaction's kinetics were analyzed spectrophotometrically, revealing first-order dependence on the oxidant and fractional order on fursemide and periodate. Additionally, the reaction's rate was influenced by added alkali, and a detailed mechanism was proposed to explain these observations (Angadi & Tuwar, 2010).

Synthesis and Antibacterial Activity

The synthesis of Schiff bases from 4-aminobenzoic acid, including derivatives such as 4 (furan-2-ylmethylene)amino benzoic acid, has been explored for their potential antibacterial properties. These compounds have been tested against various medically significant bacterial strains, demonstrating that antibacterial activity is influenced by molecular structure, solvent used, and specific bacterial strains (Parekh et al., 2005).

Voltammetric Analysis

The electrochemical behavior of furosemide, which includes this compound, has been studied using cyclic and differential-pulse voltammetric techniques. This research provides insights into the adsorption-controlled, irreversible electrochemical process involving two-electron oxidation. The findings offer a foundation for developing voltammetric methods for determining furosemide in various samples, including pharmaceutical formulations and urine (Malode et al., 2012).

Photodecomposition Studies

Research into the photodecomposition of chlorobenzoic acids, which include compounds related to this compound, has shown that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen. This results in the formation of hydroxybenzoic acids and benzoic acid itself, providing valuable insights into the environmental behavior of these compounds under UV exposure (Crosby & Leitis, 1969).

Mécanisme D'action

Propriétés

IUPAC Name |

4-chloro-2-(furan-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXJAVQYZFWRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2635128.png)

![(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2635132.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2635151.png)